1,1'-[(3-Chlorophenyl)methylene]dipiperidine
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Overview
Description
1,1’-[(3-Chlorophenyl)methylene]dipiperidine is a chemical compound with the molecular formula C17H25ClN2 It is characterized by the presence of a 3-chlorophenyl group attached to a methylene bridge, which is further connected to two piperidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(3-Chlorophenyl)methylene]dipiperidine typically involves the reaction of 3-chlorobenzaldehyde with piperidine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{3-chlorobenzaldehyde} + 2 \text{piperidine} \rightarrow \text{1,1’-[(3-Chlorophenyl)methylene]dipiperidine} ]
Industrial Production Methods
In an industrial setting, the production of 1,1’-[(3-Chlorophenyl)methylene]dipiperidine may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1,1’-[(3-Chlorophenyl)methylene]dipiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,1’-[(3-Chlorophenyl)methylene]dipiperidine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1’-[(3-Chlorophenyl)methylene]dipiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1,1’-[(2-Chlorophenyl)methylene]dipiperidine
- 1,1’-[(4-Chlorophenyl)methylene]dipiperidine
- 1,1’-[(3-Bromophenyl)methylene]dipiperidine
Uniqueness
1,1’-[(3-Chlorophenyl)methylene]dipiperidine is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different properties compared to its analogs, making it a compound of interest for further study.
Properties
CAS No. |
61456-62-0 |
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Molecular Formula |
C17H25ClN2 |
Molecular Weight |
292.8 g/mol |
IUPAC Name |
1-[(3-chlorophenyl)-piperidin-1-ylmethyl]piperidine |
InChI |
InChI=1S/C17H25ClN2/c18-16-9-7-8-15(14-16)17(19-10-3-1-4-11-19)20-12-5-2-6-13-20/h7-9,14,17H,1-6,10-13H2 |
InChI Key |
NIUGANSFMBJQHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(C2=CC(=CC=C2)Cl)N3CCCCC3 |
Origin of Product |
United States |
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